molecular formula C12H11ClN2O4 B3014042 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 1173293-40-7

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B3014042
CAS No.: 1173293-40-7
M. Wt: 282.68
InChI Key: DNDZJFLKBPWFOG-UHFFFAOYSA-N
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Description

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a synthetic organic compound characterized by the presence of a chlorophenyl group, an imidazolidinone ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: This can be achieved by reacting 4-chlorophenyl isocyanate with glycine in the presence of a suitable base, such as triethylamine, to form the intermediate 1-(4-chlorophenyl)-2,5-dioxoimidazolidine.

    Introduction of the Propanoic Acid Moiety: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the propanoic acid group, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group and imidazolidinone ring are crucial for binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propanoic acid: Lacks the imidazolidinone ring, making it less versatile in terms of biological activity.

    1-(4-Chlorophenyl)-2,5-dioxoimidazolidine: Lacks the propanoic acid moiety, limiting its applications in medicinal chemistry.

Uniqueness

3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is unique due to the combination of the chlorophenyl group, imidazolidinone ring, and propanoic acid moiety. This structural combination enhances its potential for diverse applications in medicinal chemistry, materials science, and industrial processes.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(18)9(14-12(15)19)5-6-10(16)17/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDZJFLKBPWFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(NC2=O)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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